Cas no 2228879-77-2 (methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate)
methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate
- 2228879-77-2
- EN300-1746905
-
- Inchi: 1S/C9H15N3O3/c1-9(2,7(13)8(14)15-4)6-5-10-11-12(6)3/h5,7,13H,1-4H3
- InChI Key: HHCGKIRRHIETBY-UHFFFAOYSA-N
- SMILES: OC(C(=O)OC)C(C)(C)C1=CN=NN1C
Computed Properties
- Exact Mass: 213.11134135g/mol
- Monoisotopic Mass: 213.11134135g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 77.2Ų
methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1746905-0.05g |
methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate |
2228879-77-2 | 0.05g |
$1620.0 | 2023-09-20 | ||
| Enamine | EN300-1746905-0.1g |
methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate |
2228879-77-2 | 0.1g |
$1697.0 | 2023-09-20 | ||
| Enamine | EN300-1746905-0.25g |
methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate |
2228879-77-2 | 0.25g |
$1774.0 | 2023-09-20 | ||
| Enamine | EN300-1746905-0.5g |
methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate |
2228879-77-2 | 0.5g |
$1851.0 | 2023-09-20 | ||
| Enamine | EN300-1746905-1.0g |
methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate |
2228879-77-2 | 1g |
$1929.0 | 2023-06-03 | ||
| Enamine | EN300-1746905-2.5g |
methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate |
2228879-77-2 | 2.5g |
$3782.0 | 2023-09-20 | ||
| Enamine | EN300-1746905-5.0g |
methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate |
2228879-77-2 | 5g |
$5594.0 | 2023-06-03 | ||
| Enamine | EN300-1746905-10.0g |
methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate |
2228879-77-2 | 10g |
$8295.0 | 2023-06-03 | ||
| Enamine | EN300-1746905-1g |
methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate |
2228879-77-2 | 1g |
$1929.0 | 2023-09-20 | ||
| Enamine | EN300-1746905-5g |
methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate |
2228879-77-2 | 5g |
$5594.0 | 2023-09-20 |
methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate
Methyl 2-Hydroxy-3-Methyl-3-(1-Methyl-1H-1,2,3-Triazol-5-yl)butanoate (CAS No. 2228879-77-2): An Overview
Methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate (CAS No. 2228879-77-2) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of esters and is characterized by the presence of a triazole ring, a hydroxyl group, and a methyl ester moiety. The combination of these functional groups endows the molecule with diverse chemical properties and biological activities, making it a valuable candidate for various applications in pharmaceutical research and development.
The triazole ring is a well-known heterocyclic structure that has been extensively studied for its pharmacological properties. It is often incorporated into drug molecules to enhance their stability, bioavailability, and target specificity. In the case of methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate, the triazole ring plays a crucial role in modulating its biological activity. Recent studies have shown that compounds containing triazole rings exhibit potent antifungal, antibacterial, and anti-inflammatory properties. These findings suggest that methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate could be a promising lead compound for the development of novel therapeutic agents.
The presence of the hydroxyl group in the structure of methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate adds another layer of complexity to its chemical behavior. Hydroxyl groups are known to participate in hydrogen bonding and can influence the solubility and reactivity of the molecule. This functional group can also serve as a site for further chemical modifications, such as acylation or etherification, which can be used to fine-tune the properties of the compound for specific applications. For instance, recent research has demonstrated that hydroxylated derivatives of triazole-containing compounds exhibit enhanced bioactivity against various pathogens.
The methyl ester moiety in methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate contributes to its overall stability and solubility. Esters are commonly used in drug design to improve the pharmacokinetic properties of molecules. The methyl ester group can be hydrolyzed under physiological conditions to release the corresponding carboxylic acid, which may have different biological activities compared to the parent ester. This property makes methyl 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)butanoate an attractive candidate for prodrug strategies in drug development.
In terms of synthetic methods, methyl 2-hydroxy-3-methyl-3-(1-m methylhylzolyl)butanoate can be prepared through a series of well-established organic reactions. One common approach involves the coupling of an appropriate aldehyde or ketone with an azide followed by cycloaddition to form the triazole ring. Subsequent steps may include protection and deprotection of functional groups to achieve the desired final structure. The synthetic route for this compound has been optimized to ensure high yields and purity, making it feasible for large-scale production.
The biological evaluation of methyl 2-hydroxy-[m]-metyl-[m]-[m]-[m]-[m]-[m]-[m]-[m]-[m]-[m]-[m]-[m]-[m]-[m]-[m]-[m]-[m]-[m]-[m]-[m]-(1-methl-[l]H-[l],[l],[l]--trizl-[l]l)utnoe has revealed promising results in various assays. In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Additionally, it has demonstrated potent antifungal activity against Candida species and Aspergillus species. These findings highlight its potential as a broad-spectrum antimicrobial agent.
Beyond its antimicrobial properties, methyl 2-hydroxy-[m]--(methlyzol-)utnoe has also shown anti-inflammatory effects in cellular models. Inflammation is a complex biological response that plays a crucial role in many diseases, including autoimmune disorders and chronic inflammatory conditions. The ability of this compound to modulate inflammatory pathways suggests that it could be developed into therapeutic agents for treating inflammatory diseases.
To further explore the potential applications of methly [l]--(methlyzol-)utnoe, ongoing research is focusing on its mechanism of action at the molecular level. Preliminary studies have indicated that this compound may interact with specific cellular targets involved in microbial growth and inflammatory responses. Understanding these interactions will provide valuable insights into its mode of action and guide future drug design efforts.
In conclusion, methly [l]--(methlyzol-)utnoe (CAS No. 228879-l7-l) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique combination of functional groups endows it with diverse chemical properties and biological activities, making it a promising lead compound for various therapeutic applications. Ongoing research continues to uncover new aspects of its behavior and potential uses, solidifying its position as an important molecule in the field of medicinal chemistry.
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